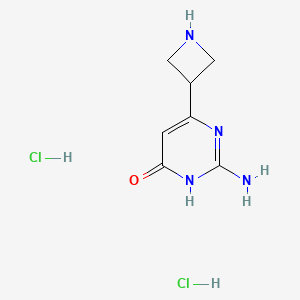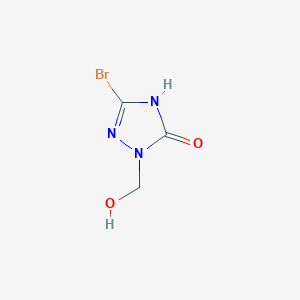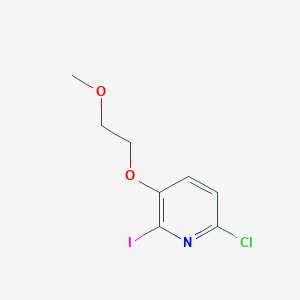![molecular formula C6H3ClN2S B1449899 4-Chloro[1,3]thiazolo[5,4-C]pyridine CAS No. 1159828-95-1](/img/structure/B1449899.png)
4-Chloro[1,3]thiazolo[5,4-C]pyridine
Descripción general
Descripción
4-Chloro[1,3]thiazolo[5,4-C]pyridine is a chemical compound with the molecular weight of 171.63 .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives has been reported in several studies . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Substituted Thiazolopyridines : The compound 4-Chloro[1,3]thiazolo[5,4-C]pyridine is used in the synthesis of substituted thiazolopyridines and thiazolo[5,4-d][1,2,3]triazines, showcasing its versatility in chemical reactions (Thomae et al., 2008).
- Formation of Complexes : It is instrumental in forming cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which are new emitters in solution at room temperature (Mancilha et al., 2011).
- Complex Synthesis Involving Titanium and Zirconium : This compound is a part of the synthesis process for Group 4 metal complexes containing the tetramethylcyclopentadienyl-dialkylsilyl bridged amidinato as a pendant ligand (Bertolasi et al., 2007).
Pharmacological and Biological Applications
- Cytotoxicity and Anticancer Activity : Thiazole derivatives, including those with a pyridine moiety, have shown significant anticancer activity against various cancer cell lines, highlighting the potential medicinal value of these compounds (Abouzied et al., 2022).
- Antiproliferative Properties : New thiazolopyridine derivatives have been synthesized and found to exhibit antiproliferative activities against human cancer cell lines, indicating their potential as therapeutic agents (Matysiak et al., 2012).
Material Science and Photophysical Properties
- Optoelectronic Applications : Computational studies suggest that derivatives of thiazolo[5,4-d]thiazole, similar in structure to this compound, are promising for optoelectronic applications, electron transfer sensing, and photochemical applications (Li & Yang, 2019).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro[1,3]thiazolo[5,4-C]pyridine is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its targets by inhibiting the PI3Ks . This inhibition is achieved through the compound’s strong PI3Kα inhibitory activity . The compound’s interaction with PI3Ks results in a decrease in the enzymatic activity of these kinases, thereby affecting various cellular processes .
Biochemical Pathways
The inhibition of PI3Ks by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Ks, the compound can disrupt this pathway, leading to potential downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The result of this compound’s action is the potent inhibition of PI3Ks . This inhibition can lead to a decrease in cell growth and proliferation, making the compound potentially useful in the treatment of conditions characterized by overactive cell growth, such as cancer .
Análisis Bioquímico
Biochemical Properties
4-Chloro[1,3]thiazolo[5,4-C]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphoinositide 3-kinase (PI3K), where it acts as a potent inhibitor . This interaction is significant because PI3K is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, this compound can modulate these processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent . Additionally, this compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, further supporting its therapeutic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which involves binding interactions with the enzyme’s active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the PI3K/AKT signaling pathway . Additionally, this compound may interact with other biomolecules, such as topoisomerase I, leading to DNA damage and cell death . These interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained inhibition of PI3K and other targets, resulting in long-term changes in cell signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits PI3K, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which is responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-chloro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFVXOEMXFSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)
![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)


![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)
![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)

![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)

![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)
